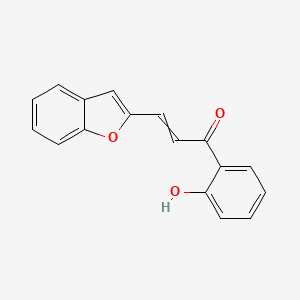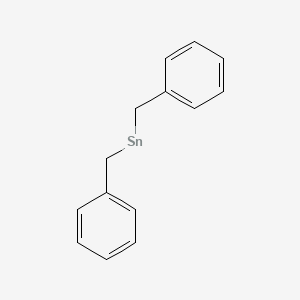
Dibenzylstannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzylstannane is an organotin compound with the chemical formula ( \text{C}{14}\text{H}{16}\text{Sn} ). It consists of a tin atom bonded to two benzyl groups. Organotin compounds, including this compound, are known for their diverse applications in organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dibenzylstannane can be synthesized through the reaction of dibenzylmercury with tin tetrachloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and involves the following steps:
Reactants: Dibenzylmercury and tin tetrachloride.
Reaction Conditions: The reaction is carried out in an inert solvent such as toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: Dibenzylmercury is added to a solution of tin tetrachloride in toluene. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound and mercury chloride as a byproduct.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Dibenzylstannane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dibenzylstannic oxide.
Reduction: It can be reduced to form this compound hydride.
Substitution: The benzyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkyl or aryl halides can be used for substitution reactions.
Major Products:
Oxidation: Dibenzylstannic oxide.
Reduction: this compound hydride.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Dibenzylstannane has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a reagent in organic synthesis.
Biology: Organotin compounds, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of organotin compounds in medicine.
Industry: this compound is used in the production of polymers, coatings, and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of dibenzylstannane involves its interaction with biological molecules and cellular pathways. Organotin compounds can interact with proteins, enzymes, and nucleic acids, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Dibutyltin: Another organotin compound with similar applications but different alkyl groups.
Triphenyltin: Contains three phenyl groups bonded to tin and is used in similar applications.
Tetraethyltin: Contains four ethyl groups bonded to tin and is used in organic synthesis.
Uniqueness: Dibenzylstannane is unique due to the presence of benzyl groups, which impart specific chemical properties and reactivity. The benzyl groups can participate in various organic reactions, making this compound a versatile reagent in organic synthesis.
Propriétés
Numéro CAS |
57025-32-8 |
|---|---|
Formule moléculaire |
C14H14Sn |
Poids moléculaire |
300.97 g/mol |
Nom IUPAC |
dibenzyltin |
InChI |
InChI=1S/2C7H7.Sn/c2*1-7-5-3-2-4-6-7;/h2*2-6H,1H2; |
Clé InChI |
SVSRQMUJHHQAAX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C[Sn]CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Methanesulfonyl)-10-[2-(piperidin-2-yl)ethyl]-10H-phenothiazine](/img/structure/B14630211.png)
![6-Bromo-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14630217.png)
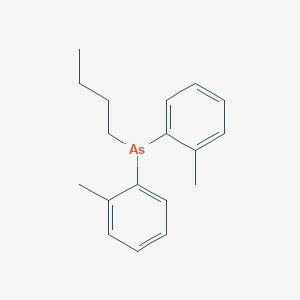


![2-[(2-Chlorophenyl)methylidene]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14630228.png)
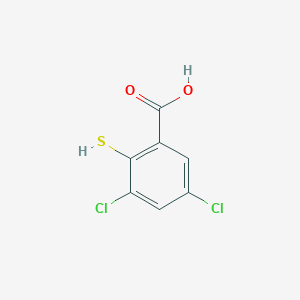

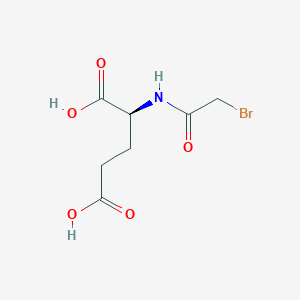
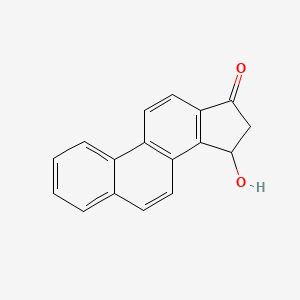
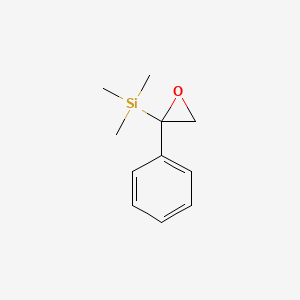
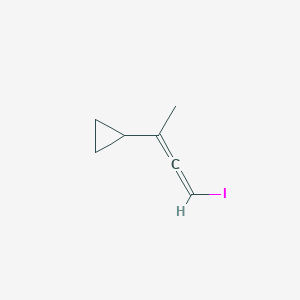
![Propanamide, N-[[2-[(3,5-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14630272.png)
